molecular formula C6H11BrO3 B1589816 2-Hydroxyethyl 2-bromoisobutyrate CAS No. 189324-13-8

2-Hydroxyethyl 2-bromoisobutyrate

Cat. No. B1589816
M. Wt: 211.05 g/mol
InChI Key: MHXMVFDLNGKBSR-UHFFFAOYSA-N
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Patent
US09200104B2

Procedure details

Ethylene glycol (279 g, 4500 mmol) and Et3N (3.34 g, 33.0 mmol) were poured in a 2-necked round bottom flask. To this was added dropwise and a solution of 2-bromoisobutryl bromide (6.90 g, 30.0 mmol) in anhydrous THF (50 mL) at room temperature over ca. 1 h. The colourless solution was stirred overnight, then diluted in 500 mL of water and extracted with 3×200 mL of a mixture of Et2O/CH2Cl2 (4:1). The organic layers, reunited, were washed with 2×200 mL of water and dried over MgSO4. Evaporation of the solvent at reduced pressure (rotavapor, without heating) gave a pale yellow liquid. The latter was dissolved in ca. 30 mL of CH2Cl2 then 10 g of SiO2 were added and the solvent evaporated again until a white powder was obtained. This was poured in a column packed with SiO2, (ca 15 cm depth) previously eluted with petroleum ether/Et2O 5:1 and purified by column chromatography (elute with petroleum ether/Et2O 5:1) to eliminate the impurities. The desired product, using this solvent mixture, has an Rf˜0 (stays on the bottom of the TLC plate). When the impurities have been eliminated, the column was eluted with 100% Et2O, to give a colourless liquid. Yield 82%. IR ν(N—H) 3388 cm− (broad); ν(C═O) 1731 cm−1. 1H NMR (CDCl3) δ=1.97 (s, 6H, CH3); 3.89 (t, J=4.6 Hz; 2H, OCH2CH2OH); 4.33 (t, J=4.6 Hz; 2H, OCH2CH2OH). 13C NMR (CDCl3) δ=30.45 (2C, CH3), 55.55 (1C, C(CH3)2Br); 60.66 (1C, OCH2CH2OH); 65.90 (1C, OCH2CH2OH); 171.69 (1C, C═O).
Quantity
279 g
Type
reactant
Reaction Step One
Name
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
SiO2
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].CCN(CC)CC.[Br:12][C:13]([CH3:18])([CH3:17])[C:14](Br)=[O:15]>C1COCC1.O.C(Cl)Cl>[OH:3][CH2:2][CH2:1][O:4][C:14](=[O:15])[C:13]([Br:12])([CH3:18])[CH3:17]

Inputs

Step One
Name
Quantity
279 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
3.34 g
Type
reactant
Smiles
CCN(CC)CC
Step Two
Name
Quantity
6.9 g
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
SiO2
Quantity
10 g
Type
reactant
Smiles
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The colourless solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this was added dropwise
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL of a mixture of Et2O/CH2Cl2 (4:1)
WASH
Type
WASH
Details
were washed with 2×200 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
TEMPERATURE
Type
TEMPERATURE
Details
at reduced pressure (rotavapor, without heating)
CUSTOM
Type
CUSTOM
Details
gave a pale yellow liquid
CUSTOM
Type
CUSTOM
Details
the solvent evaporated again until a white powder
CUSTOM
Type
CUSTOM
Details
was obtained
ADDITION
Type
ADDITION
Details
This was poured in a column
WASH
Type
WASH
Details
previously eluted with petroleum ether/Et2O 5:1
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (elute with petroleum ether/Et2O 5:1)
WASH
Type
WASH
Details
the column was eluted with 100% Et2O
CUSTOM
Type
CUSTOM
Details
to give a colourless liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCCOC(C(C)(C)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.